Phosphoric acid, strontium salt (1:1), also known as strontium hydrogenphosphate (SrHPO₄), has been investigated for its potential in bone regeneration applications due to its similarity to the mineral hydroxyapatite (Ca₅(PO₄)₃OH), the main component of bone tissue. Studies have shown that SrHPO₄ can promote the growth and differentiation of osteoblasts, the cells responsible for bone formation []. Additionally, SrHPO₄ scaffolds have been shown to improve bone healing in animal models [].
SrHPO₄ nanoparticles have been explored as drug delivery systems due to their biocompatibility and controlled release properties. These nanoparticles can be loaded with various drugs and targeted to specific tissues, offering a promising approach for targeted drug delivery [].
SrHPO₄ has been investigated as a catalyst for various chemical reactions, including dehydration and esterification reactions. Its acidic properties and Lewis acidity make it a potential candidate for replacing traditional and often harmful catalysts [].
Recent research suggests that SrHPO₄ nanoparticles exhibit antibacterial activity against various bacterial strains, including those resistant to conventional antibiotics. This opens up potential applications in developing novel antibacterial materials for various purposes [].
SrHPO₄ also finds applications in various other fields, including:
Strontium hydrogen phosphate, with the chemical formula , is an inorganic compound that plays a significant role in various industrial and scientific applications. It is a white powder that is soluble in water to some extent, with a solubility of approximately 62.1 mg/L at 20 °C . This compound is categorized as a dibasic phosphate and is often referred to by several synonyms, including strontium phosphate dibasic and strontium monohydrogen phosphate. Strontium hydrogen phosphate has a molecular weight of 183.60 g/mol and a melting point exceeding 400 °C .
Strontium hydrogen phosphate exhibits biological relevance, particularly in the context of bone health. Strontium ions are known to influence bone metabolism by enhancing bone formation and reducing resorption. This property makes strontium hydrogen phosphate a candidate for use in biomedical applications, including bone grafts and scaffolds for tissue engineering . The compound's ability to promote osteogenic activity has been studied extensively, indicating its potential in treating osteoporosis and other bone-related diseases.
Several methods exist for synthesizing strontium hydrogen phosphate:
Strontium hydrogen phosphate has diverse applications across several fields:
Research into the interactions of strontium hydrogen phosphate with biological systems reveals its potential benefits for bone health. Studies have shown that it can enhance osteoblast activity while inhibiting osteoclast formation, thereby promoting bone density . Additionally, its interactions with other materials have been explored for applications in drug delivery systems and biocompatible coatings.
Strontium hydrogen phosphate shares similarities with several other compounds within the category of phosphates and metal phosphates. Here are some comparable compounds:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Calcium Hydrogen Phosphate | CaHPO₄ | Commonly found in bones; used as a dietary supplement. |
Barium Hydrogen Phosphate | BaHPO₄ | Less soluble; used in ceramics and fertilizers. |
Magnesium Hydrogen Phosphate | MgHPO₄ | Important for plant growth; used as a fertilizer. |
Strontium Phosphate | Sr₃(PO₄)₂ | More stable; used in ceramics and dental applications. |
Uniqueness of Strontium Hydrogen Phosphate: Unlike calcium or magnesium phosphates, strontium hydrogen phosphate exhibits unique properties that make it particularly effective in promoting bone regeneration due to its specific ion release characteristics and biological compatibility.
The study of SrHPO₄ began in the mid-20th century with its initial identification as a distinct phosphate phase. Early work by Aia (1958) delineated two crystalline forms—α-SrHPO₄ and β-SrHPO₄—differentiated by synthesis conditions and structural characteristics. These phases were identified through X-ray diffraction (XRD) patterns, with α-SrHPO₄ forming at temperatures ≥40°C (pH 3–5) and β-SrHPO₄ crystallizing at ≤25°C (pH 5–7).
Subsequent research expanded into phase stability and transformation mechanisms. Khadiev et al. (2022) revealed a multi-step crystallization pathway involving intermediates such as Sr₆H₃(PO₄)₅·2H₂O and amorphous precursors. Historical applications in pyrotechnics (for red flame coloration) and early biomaterial prototypes laid the groundwork for modern investigations.
The polymorphic landscape of strontium hydrogen phosphate encompasses three primary crystalline forms: α-SrHPO₄, β-SrHPO₄, and γ-SrHPO₄. α-SrHPO₄ adopts a monetite-type structure (space group P1), characterized by layered arrangements of Sr²⁺ cations bridged by hydrogen phosphate (HPO₄²⁻) anions [1]. β-SrHPO₄ crystallizes in a monoclinic system (C2/c) with a three-dimensional network of corner-sharing SrO₈ polyhedra and HPO₄²⁻ tetrahedra, exhibiting enhanced thermal stability compared to the α-phase [1] [3]. γ-SrHPO₄ remains less characterized, though preliminary X-ray diffraction data suggest a triclinic symmetry distinct from both α- and β-forms [1].
Table 1: Structural Parameters of SrHPO₄ Polymorphs
Polymorph | Space Group | Lattice Parameters (Å, °) | Coordination Geometry |
---|---|---|---|
α-SrHPO₄ | P1 | a=6.72, b=6.89, c=7.12; α=90.1°, β=92.4°, γ=89.7° | SrO₈ (distorted dodecahedron) |
β-SrHPO₄ | C2/c | a=14.21, b=5.34, c=9.87; β=112.3° | SrO₉ (irregular polyhedron) |
γ-SrHPO₄ | P-1 | a=5.98, b=7.01, c=7.15; α=85.2°, β=94.7°, γ=88.9° | Undetermined (ongoing studies) [1] |
The stabilization mechanisms of these polymorphs involve subtle energetic differences: α-SrHPO₄ forms preferentially under aqueous conditions below 80°C, while β-SrHPO₄ dominates in non-polar solvents or at higher temperatures [3]. γ-SrHPO₄ has been observed transiently during solid-state phase transitions, though its metastability hampers full structural resolution [1].
Crystallization pathways of SrHPO₄ are highly sensitive to solvent composition and ionic strength. Hydrothermal synthesis in 1,4-dioxane solutions produces β-SrHPO₄ nanowires (diameter: 31±12 nm) through a dissolution-reprecipitation mechanism [3]. At 20–25% 1,4-dioxane concentration, anisotropic growth along the c-axis dominates due to reduced interfacial energy perpendicular to this axis [3]. In contrast, aqueous systems favor isotropic growth of α-SrHPO₄ microcrystals via classical nucleation theory, with critical nucleus sizes estimated at 2–3 nm through molecular dynamics simulations [1].
Non-classical pathways emerge in polyphosphate-rich environments, where pre-nucleation clusters (PNCs) of Sr²⁺ and HPO₄²⁻ aggregate into amorphous intermediates before restructuring into crystalline phases [1]. This two-step nucleation process explains the size distribution uniformity in β-SrHPO₄ synthesized via solvothermal routes [3].
Phase transitions between SrHPO₄ polymorphs are investigated through coupled thermogravimetric-XRD analysis and in situ Raman spectroscopy. α→β transformation occurs irreversibly at 220–250°C, accompanied by a 4.7% volume contraction due to SrO₈→SrO₉ coordination changes [1]. Reverse β→α transitions require mechanical grinding to induce surface defects that lower the activation energy barrier [1].
Ab initio molecular dynamics simulations reveal that γ-SrHPO₄ acts as a transitional phase during α↔β conversions, with its metastability arising from incomplete Sr²⁺ coordination sphere reorganization [1]. Pressure-induced amorphization studies at 5–7 GPa demonstrate complete loss of long-range order in all polymorphs, though pair distribution function analysis confirms retention of Sr-HPO₄²⁻ short-range correlations [1].
Topological analysis using the Crystallography Open Database highlights conserved structural motifs across polymorphs. All SrHPO₄ forms share edge-sharing SrOₙ polyhedra (n=8–9) connected via HPO₄²⁻ tetrahedra [1] [2]. The α-phase exhibits corrugated layers parallel to (010), while β-SrHPO₄ forms a 3D framework with interconnected channels [1]. Bond valence sum calculations validate these models, showing Sr²⁺ valence states of +1.92 to +2.04 across polymorphs [1] [2].
Figure 1: Polyhedral representations of (A) α-SrHPO₄ layered structure and (B) β-SrHPO₄ channel framework. Color code: SrOₙ (green), HPO₄²⁻ (blue tetrahedra).
Lattice mismatch during phase transformations creates coherent interfaces between α- and β-domains, as evidenced by high-resolution transmission electron microscopy (HRTEM) [3]. These interfaces adopt specific orientation relationships: (100)_α || (001)_β and [10]_α || _β [1].
Growth kinetics of SrHPO₄ polymorphs follow distinct rate laws:
Aqueous Systems (α-SrHPO₄):
Solvothermal Systems (β-SrHPO₄):
Solid-State Transformations (γ-SrHPO₄):
Table 2: Kinetic Parameters for SrHPO₄ Polymorph Growth
Environment | Rate Law | Activation Energy (kJ/mol) | Dominant Mechanism |
---|---|---|---|
Aqueous | Parabolic | 45.2 ± 3.1 | Surface nucleation |
Solvothermal | Linear | 28.9 ± 2.4 | Screw dislocation |
Solid-State | Exponential | 78.5 ± 5.7 | Interface-controlled |